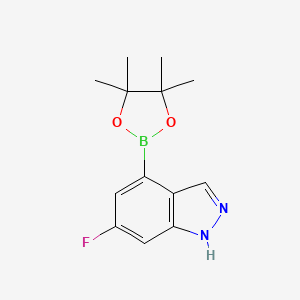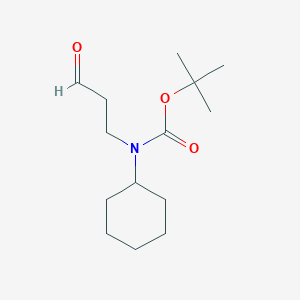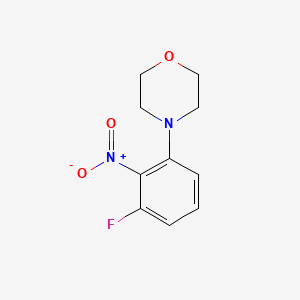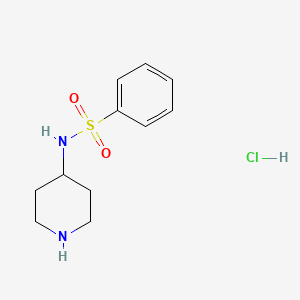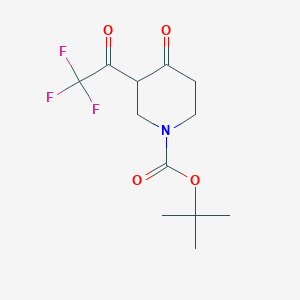
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” is C11 H18 N2 O3 . Its molecular weight is 226.274 .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. It is used in various applications, including drug development and organic synthesis.Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C11 H18 N2 O3 and a molecular weight of 226.274 .Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Mechanical Study
- The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, closely related to the compound , were explored using various techniques like FT-IR, NMR, UV, and quantum chemical methods. This study provided insights into properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).
Use in Synthesis of Piperidine-Related Alkaloids
- A novel C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester was examined as a chiral building block for synthesizing piperidine-related alkaloids. This demonstrates the compound's utility in the field of alkaloid synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Antibacterial Agent Synthesis
- A series of compounds, including those structurally similar to the compound , were prepared and tested for their antibacterial activities both in vitro and in vivo, showing potential as therapeutic agents (Bouzard et al., 1992).
Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates
- A one-step procedure was developed for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, using a reaction involving a catalytic amount of piperidine. This showcases the compound's role in the synthesis of novel chemical structures (Hayotsyan et al., 2019).
Synthesis of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates
- Research on methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, which involved a Michael reaction with piperidine, highlighted the compound's importance in creating molecules with potential cardiovascular, hepatoprotective, antioxidant, and antiradical activities (Krauze et al., 2005).
Análisis Bioquímico
Biochemical Properties
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound’s pyrrolidine ring can interact with enzymes that have active sites compatible with its structure, potentially inhibiting or activating these enzymes. Additionally, the ester group in this compound can undergo hydrolysis, leading to the formation of carboxylic acid derivatives that can further interact with proteins and enzymes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by interacting with specific receptors or enzymes involved in these pathways. This interaction can lead to changes in gene expression, affecting the production of proteins essential for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes. For instance, the hydrolysis of the ester group can lead to the formation of carboxylic acid derivatives that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. This transport and distribution can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
methyl 5-oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)8-5-10(14)13(7-8)9-3-2-4-12-6-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHUIWHDJOGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


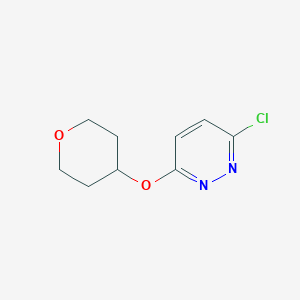

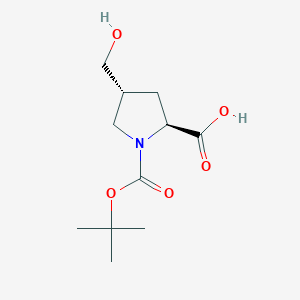
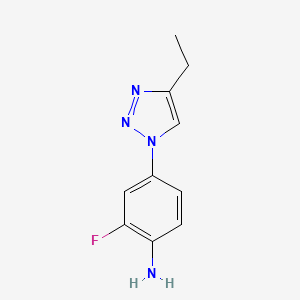



![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
